Sodium 4-hydroxybutyrate-D6

Catalog No.
S960923
CAS No.
362049-53-4
M.F
C4H7NaO3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-hydroxybutyrate-D6

CAS Number

362049-53-4

Product Name

Sodium 4-hydroxybutyrate-D6

IUPAC Name

sodium;2,2,3,3,4,4-hexadeuterio-4-hydroxybutanoate

Molecular Formula

C4H7NaO3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1/i1D2,2D2,3D2;

InChI Key

XYGBKMMCQDZQOZ-LRDWTYOMSA-M

SMILES

C(CC(=O)[O-])CO.[Na+]

Canonical SMILES

C(CC(=O)[O-])CO.[Na+]

Isomeric SMILES

[2H]C([2H])(C(=O)[O-])C([2H])([2H])C([2H])([2H])O.[Na+]

Sodium 4-hydroxybutyrate-D6 is the sodium salt of deuterated gamma-hydroxybutyric acid, a compound that has garnered attention due to its unique isotopic composition. With the chemical formula C₄H₇NaO₃ and a molecular weight of approximately 106.09 g/mol, this compound is characterized by the presence of deuterium atoms, which are heavier isotopes of hydrogen. This substitution alters the physical and chemical properties of the compound, influencing its biological activity and metabolic pathways. Sodium 4-hydroxybutyrate-D6 is often utilized in research settings to study the effects of deuteration on drug metabolism and pharmacokinetics, as well as its therapeutic potential.

Here are some specific research applications of GHB-d6 sodium salt solution:

  • Internal Standard in Analytical Chemistry

    GHB-d6 sodium salt solution is commonly used as an internal standard in analytical chemistry, particularly in assays that measure GHB levels in biological samples . An internal standard is a compound with similar properties to the target molecule (GHB in this case) that is added to a sample in a known amount. By comparing the signal of the internal standard to the signal of the target molecule, researchers can account for variations in the measurement process and obtain more accurate quantitative results.

  • Metabolic Studies

    Scientists can use GHB-d6 sodium salt solution to study the metabolism of GHB in the body. By administering a known amount of deuterated GHB to a research subject and then measuring the levels of both GHB and GHB-d6 in their blood or urine over time, researchers can track how the body breaks down and eliminates GHB. This information can be valuable for understanding the pharmacokinetics of GHB, which is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body.

  • Oxidation: The compound can be oxidized to form various products, including butyric acid derivatives. The oxidation process can involve the conversion of the hydroxyl group into a carbonyl group.
  • Saponification: This reaction involves the hydrolysis of esters or lactones in the presence of a base, leading to the formation of sodium salts of hydroxybutyric acid from gamma-butyrolactone or its deuterated forms .
  • Deuterium Exchange: The presence of deuterium allows for unique studies on metabolic pathways, as C-D bonds exhibit different reactivity compared to C-H bonds due to their stronger nature .

Sodium 4-hydroxybutyrate-D6 exhibits various biological activities that are significant for therapeutic applications:

  • Neuroprotective Effects: Similar to its non-deuterated counterpart, sodium 4-hydroxybutyrate has been studied for its neuroprotective properties, potentially aiding in conditions such as epilepsy and neurodegenerative diseases.
  • Anxiolytic Properties: The compound may also exhibit anxiolytic effects, making it a candidate for treating anxiety disorders.
  • Metabolic Studies: The deuterated form is particularly useful in pharmacokinetic studies, where its metabolism can be tracked more accurately due to the differences in isotopic mass .

The synthesis of sodium 4-hydroxybutyrate-D6 can be achieved through several methods:

  • Biobased Production: Utilizing biobased raw materials and fermentation processes, gamma-butyrolactone can be converted into sodium gamma-hydroxybutyrate through saponification with sodium hydroxide .
  • Chemical Synthesis: Deuterated gamma-butyrolactone can undergo a base-catalyzed ring-opening reaction to yield sodium 4-hydroxybutyrate-D6. This method often employs organic solvents such as tetrahydrofuran to facilitate the reaction .
  • Pyrolysis: Deuterated poly(4-hydroxybutyrate) can be pyrolyzed to produce deuterated gamma-butyrolactone, which is then saponified to form sodium 4-hydroxybutyrate-D6 .

Sodium 4-hydroxybutyrate-D6 has several applications across different fields:

  • Pharmaceutical Research: It is used in drug development and metabolic studies to evaluate the effects of deuteration on pharmacokinetics and drug efficacy.
  • Neuroscience Studies: Researchers utilize this compound to explore its potential therapeutic effects on neurological disorders.
  • Analytical Chemistry: The unique isotopic signature allows for advanced analytical techniques in tracing metabolic pathways and understanding drug interactions .

Interaction studies involving sodium 4-hydroxybutyrate-D6 focus on its metabolic pathways and how it interacts with other compounds:

  • Drug Metabolism: Studies have shown that deuteration affects the metabolism rates of drugs, potentially leading to altered therapeutic effects or side effects compared to their non-deuterated versions .
  • Synergistic Effects: Research is ongoing into how sodium 4-hydroxybutyrate-D6 interacts with other neuroactive compounds, assessing potential synergistic effects that could enhance therapeutic outcomes.

Several compounds share structural or functional similarities with sodium 4-hydroxybutyrate-D6. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Gamma-Hydroxybutyric AcidC₄H₈O₃Non-deuterated form; known for its use as an anesthetic and recreational drug.
Sodium Gamma-HydroxybutyrateC₄H₇NaO₃Salt form; used therapeutically for narcolepsy and other conditions.
4-Hydroxybutanoic AcidC₄H₈O₃Parent compound; serves as a precursor for various derivatives.
Deuterated Gamma-Hydroxybutyric AcidC₄D₈O₃Similar isotopic substitution; used in metabolic studies.

Sodium 4-hydroxybutyrate-D6 stands out due to its specific isotopic labeling with deuterium, which provides distinct advantages in pharmacological research by allowing precise tracking of metabolic processes without altering the fundamental chemical properties significantly.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

132.06694884 g/mol

Monoisotopic Mass

132.06694884 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-08-16

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